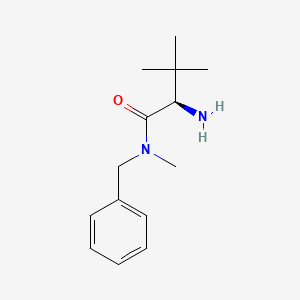

(R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide

描述

Significance of Chiral Amino Acids and Derivatives in Contemporary Organic Chemistry

Chiral amino acids and their derivatives are of paramount importance in contemporary organic chemistry, serving as versatile building blocks for the synthesis of complex molecules. nih.gov Their inherent chirality, ready availability in enantiomerically pure forms, and the presence of multiple functional groups make them ideal starting materials for the construction of a wide array of pharmaceuticals and natural products. The stereogenic center at the α-carbon of amino acids provides a powerful platform for inducing chirality in subsequent chemical transformations.

Overview of Butanamide Derivatives as Architecturally Diverse Building Blocks and Catalysts

Butanamide derivatives represent a broad class of compounds that have found utility as architecturally diverse building blocks and, in some cases, as catalysts in organic synthesis. The butanamide core can be readily functionalized at various positions, allowing for the introduction of different substituents that can influence the steric and electronic properties of the molecule. This adaptability makes them valuable precursors in the synthesis of more complex molecular architectures.

Importance of Enantiomerically Pure Compounds in Advanced Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a critical objective in modern chemistry, particularly in the development of therapeutic agents. The two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects. Consequently, advanced synthetic methodologies are increasingly focused on the selective production of a single enantiomer. wikipedia.org Chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction, are a key strategy in achieving high levels of enantiomeric purity. wikipedia.org

Contextualizing (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide within the Field of Chiral Amide Chemistry

This compound is a chiral α-amino amide. Its structure features a stereogenic center at the α-carbon, derived from the amino acid tert-leucine. The presence of a bulky tert-butyl group is a notable feature, which can exert significant steric influence in chemical reactions. The amide nitrogen is substituted with both a benzyl (B1604629) group and a methyl group, contributing to the compound's structural rigidity and lipophilicity.

While specific research detailing the application of this compound in asymmetric synthesis is not extensively documented in publicly available literature, its structural characteristics suggest potential as a chiral auxiliary or ligand. The combination of a stereogenic center, a bulky side chain, and a modifiable amide group are all desirable features in the design of molecules for stereoselective transformations. For instance, a thiourea (B124793) derivative of the corresponding (S)-enantiomer, (S)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, has been developed as a chiral organocatalyst. sigmaaldrich.com This suggests that the core scaffold of 2-Amino-N-benzyl-N,3,3-trimethylbutanamide is amenable to derivatization to create catalytically active species.

Below is a table summarizing the key chemical information for the related (S)-enantiomer, which is expected to share the same molecular formula and weight as the (R)-enantiomer.

| Property | Value |

| Compound Name | (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide |

| CAS Number | 947383-62-2 lab-chemicals.com |

| Molecular Formula | C14H22N2O lab-chemicals.com |

| Molecular Weight | 234.34 g/mol lab-chemicals.com |

It is important to note that while the synthesis of a related compound, (R)-2-Amino-N-benzyl-N,3-dimethylbutanamide (CAS Number: 791057-05-1), has been reported, detailed studies on the specific applications of this compound in asymmetric synthesis are not readily found in the scientific literature. chemsrc.com The potential of this compound in the field remains an area for future investigation.

Structure

3D Structure

属性

IUPAC Name |

(2R)-2-amino-N-benzyl-N,3,3-trimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-14(2,3)12(15)13(17)16(4)10-11-8-6-5-7-9-11/h5-9,12H,10,15H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJOYZVWYQVWSP-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)N(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Control in R 2 Amino N Benzyl N,3,3 Trimethylbutanamide Chemistry

Principles of Stereoisomerism and Chirality in the Context of the Compound

Stereoisomerism refers to the phenomenon where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. A central concept in stereoisomerism is chirality, which is a geometric property of an object (or molecule) that makes it non-superimposable on its mirror image. researchgate.net Such non-superimposable mirror images are called enantiomers.

In the molecule (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide, chirality arises from the presence of a stereocenter, also known as a chiral center. This is a carbon atom bonded to four different substituent groups. For this specific compound, the chiral center is the carbon atom at the second position (C2) of the butanamide backbone.

The four distinct groups attached to this C2 stereocenter are:

An amino group (-NH₂)

A tert-butyl group (-C(CH₃)₃)

An N-benzyl-N-methylamide group (-C(=O)N(CH₃)(CH₂C₆H₅))

A hydrogen atom (-H)

The designation "(R)" in the compound's name specifies its absolute configuration, which is determined using the Cahn-Ingold-Prelog (CIP) priority rules. According to these rules, the substituents attached to the chiral center are ranked based on their atomic number. For this compound, the priorities are assigned as follows:

-NH₂ (Nitrogen, atomic number 7)

-C(=O)N(CH₃)(CH₂C₆H₅) (The carbon of the carbonyl group)

-C(CH₃)₃ (The quaternary carbon of the tert-butyl group)

-H (Hydrogen, atomic number 1)

When viewing the molecule with the lowest priority group (the hydrogen atom) pointing away from the observer, the sequence from the highest priority group (1) to the third-highest (3) proceeds in a clockwise direction. This clockwise arrangement corresponds to the "(R)" configuration (from the Latin rectus, meaning right). Its enantiomer, (S)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide, would have the opposite, counter-clockwise arrangement.

Diastereoselective Control and Induction in Related Synthetic Pathways

While this compound has only one stereocenter and thus only exists as a pair of enantiomers, the principles of diastereoselective control are crucial in its synthesis, especially when chiral auxiliaries or catalysts are used, or when it is incorporated into larger molecules with multiple stereocenters. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters.

The asymmetric synthesis of chiral amides often relies on creating a new stereocenter under the influence of an existing one, a process known as asymmetric induction. iupac.org Synthetic strategies for compounds structurally related to this compound may involve the following principles:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is formed, the auxiliary is removed. For instance, an achiral amine could be reacted with a chiral carboxylic acid derivative, or vice versa, to form a diastereomeric intermediate that allows for the controlled introduction of a new chiral center.

Catalytic Asymmetric Synthesis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. acs.org For the formation of the C-N bond in the amide, a chiral bifunctional catalyst, such as a squaramide, could facilitate an asymmetric aza-Michael addition of an amide to an electrophile, yielding the desired product with high enantioselectivity. acs.org

Substrate-Controlled Synthesis: In more complex molecules containing the this compound moiety, the existing stereocenter of the butanamide can direct the formation of new stereocenters elsewhere in the molecule. The bulky tert-butyl group can create significant steric hindrance, influencing the trajectory of incoming reagents and favoring the formation of one diastereomer over another.

The table below summarizes common strategies for stereoselective control in the synthesis of chiral amides.

| Strategy | Principle | Typical Reagents/Catalysts | Outcome |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemistry of a reaction. | Evans auxiliaries, Oppolzer's sultam | Formation of diastereomeric intermediates, which can be separated. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Chiral phosphoric acids, squaramides, transition metal complexes with chiral ligands. acs.org | Direct formation of an enantiomerically enriched product. |

| Substrate Control | An existing stereocenter in the starting material dictates the stereochemistry of a newly formed center. | The molecule itself. | The steric and electronic properties of the substrate favor a specific reaction pathway. |

Enantiomeric Purity Assessment and Strategies for Enantiomeric Excess Enhancement

Ensuring that a sample of this compound is free from its (S)-enantiomer is critical. Enantiomeric purity is often expressed as enantiomeric excess (e.e.), which is a measure of how much more of one enantiomer is present compared to the other.

Assessment of Enantiomeric Purity: Several analytical techniques are employed to determine the enantiomeric excess of a chiral compound.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers. chromatographyonline.com This is achieved by using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be detected separately.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While enantiomers have identical NMR spectra in an achiral solvent, their signals can be distinguished by using a chiral solvating agent or a chiral shift reagent. These agents form transient diastereomeric complexes with the enantiomers, leading to different chemical shifts that can be integrated to determine the enantiomeric ratio.

Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility. By adding a chiral selector to the buffer, enantiomers can be separated due to the differential binding affinities with the selector.

Strategies for Enantiomeric Excess Enhancement: If a synthesis results in a mixture of enantiomers (a racemic or non-enantiopure mixture), several methods can be used to increase the enantiomeric excess.

Classical Resolution: This involves reacting the enantiomeric mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. Afterward, the resolving agent is removed to yield the pure enantiomer.

Kinetic Resolution: In this process, one enantiomer in a racemic mixture reacts at a faster rate with a chiral catalyst or reagent than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enantioselective Synthesis: The most direct approach is to design a synthetic route that preferentially creates the desired (R)-enantiomer from the outset, using the asymmetric synthesis techniques described in the previous section. rsc.org This often provides the most efficient path to high enantiomeric purity.

The following table compares common methods for assessing enantiomeric purity.

| Method | Principle of Separation/Differentiation | Advantages | Limitations |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. chromatographyonline.com | High accuracy, widely applicable, can be used for preparative separation. | Requires development of specific methods for each compound. |

| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral shift or solvating agent. | Rapid analysis, provides structural information. | May require relatively large amounts of sample; chiral agents can be expensive. |

| Capillary Electrophoresis | Differential mobility in the presence of a chiral selector in the buffer. | High separation efficiency, requires very small sample volumes. | Less common for preparative scale; sensitivity can be an issue. |

Absolute Configuration Assignment through Advanced Spectroscopic and Diffraction Methods

While relative configurations can often be determined by methods like NMR, establishing the absolute configuration—proving that the molecule is indeed the (R)-enantiomer—requires more specialized techniques. google.com

Single-Crystal X-ray Diffraction: This is considered the definitive method for determining the absolute configuration of a crystalline compound. springernature.comnih.gov The technique relies on the phenomenon of anomalous dispersion (or resonant scattering), which occurs when the X-ray energy is close to the absorption edge of an atom in the crystal. researchgate.net This effect causes a breakdown of Friedel's law, meaning that the intensities of reflections from opposite crystal faces (known as Bijvoet pairs) are no longer identical. researchgate.neted.ac.uk By carefully measuring these intensity differences and comparing them to the calculated diffraction patterns for both the (R) and (S) structures, the correct absolute configuration can be unambiguously assigned. researchgate.net The Flack parameter is a value calculated during the structure refinement that indicates whether the determined stereochemistry is correct; a value close to zero for a given configuration confirms its assignment. researchgate.net

Advanced Spectroscopic Methods (Chiroptical Spectroscopy): These methods measure the differential interaction of a chiral molecule with polarized light. By comparing the experimentally obtained spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-configuration), the absolute configuration can be determined. researchgate.netgoogle.com

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): VCD and ROA are vibrational optical activity techniques that measure the tiny differences in the absorption (VCD) or scattering (ROA) of left and right circularly polarized infrared or Raman light, respectively, by a chiral molecule. nih.govrsc.org These methods are powerful because they provide a rich fingerprint of the molecule's stereochemistry and are applicable to molecules in solution, removing the need for crystallization. rsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light by chromophores within the molecule. The sign and intensity of the observed Cotton effects can be correlated with the absolute configuration through computational modeling.

The table below provides a comparison of these advanced methods.

| Method | Physical Principle | Sample State | Key Requirement |

| Single-Crystal X-ray Diffraction | Anomalous dispersion of X-rays by atoms in a crystal lattice. researchgate.neted.ac.uk | Crystalline solid | A high-quality single crystal is essential. The presence of a heavy atom enhances the effect but is not always necessary with modern equipment. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. nih.gov | Solution, neat liquid | A measurable VCD spectrum and accurate quantum chemical calculations for comparison. |

| Raman Optical Activity (ROA) | Differential inelastic scattering of circularly polarized light. rsc.org | Solution | A measurable ROA spectrum and accurate quantum chemical calculations. Particularly useful for complex biomolecules in aqueous solution. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by chromophores. researchgate.net | Solution | Presence of a suitable chromophore near the stereocenter and reliable computational predictions. |

Derivatives and Structural Modifications of the R 2 Amino N Benzyl N,3,3 Trimethylbutanamide Scaffold

Design and Synthesis of Thiourea (B124793) Organocatalyst Analogues

Bifunctional thiourea organocatalysts have emerged as powerful tools in asymmetric synthesis. These catalysts typically combine a hydrogen-bond donating thiourea moiety with a Brønsted basic site, such as a tertiary amine, allowing for the simultaneous activation of both the electrophile and the nucleophile in a chemical reaction. The (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide scaffold is an excellent starting point for such catalysts due to its inherent chirality and the presence of a primary amine that can be readily converted into a thiourea.

The general synthesis of these thiourea organocatalysts involves the reaction of the primary amine of an (R)-amino-N,N-dialkyl-3,3-dimethylbutanamide derivative with an appropriate isothiocyanate. The choice of the isothiocyanate is a critical step in the design of the catalyst, as it introduces a substituent that can significantly influence the catalyst's electronic properties and steric environment.

The reactivity and stereoselectivity of thiourea organocatalysts derived from amino acid amides are highly dependent on their structural features. Systematic tuning of these features is a common strategy to optimize catalyst performance for a specific asymmetric transformation. Key areas for modification include the substituents on the thiourea nitrogen atoms and the nature of the amino acid side chain.

For catalysts derived from the this compound scaffold, the bulky tert-butyl group provides a rigid and sterically hindered environment around the chiral center. This steric bulk is crucial for creating a well-defined chiral pocket that effectively shields one face of the activated electrophile, leading to high enantioselectivity. The systematic tuning of other parts of the catalyst molecule allows for the fine-adjustment of this chiral environment.

Replacing the N-benzyl group with other substituents can alter the steric hindrance around the catalytic core and introduce different electronic effects. For instance, substituting the benzyl (B1604629) group with smaller alkyl groups might reduce steric congestion, which could be beneficial for reactions involving bulky substrates. Conversely, introducing more sterically demanding groups could enhance enantioselectivity by creating a more constrained chiral pocket. The presence of the N-methyl group also contributes to the catalyst's conformational rigidity.

The following table illustrates the potential impact of modifying the N-substituents on the catalytic performance in a hypothetical asymmetric Michael addition, based on general principles of organocatalysis.

| Catalyst Analogue | N-Substituent R¹ | N-Substituent R² | Anticipated Yield (%) | Anticipated Enantiomeric Excess (%) |

| 1 | Benzyl | Methyl | 95 | 92 |

| 2 | 4-Methoxybenzyl | Methyl | 93 | 94 |

| 3 | 4-Nitrobenzyl | Methyl | 96 | 90 |

| 4 | Ethyl | Methyl | 90 | 85 |

| 5 | Isopropyl | Methyl | 85 | 88 |

This data is illustrative and based on established principles of organocatalyst design.

The side chain of the amino acid is a critical determinant of a catalyst's effectiveness. In the case of this compound, the tert-butyl group is the defining feature. The significant steric bulk of the tert-butyl group plays a crucial role in establishing the chiral environment of the catalyst.

Variations of this side chain would fundamentally alter the catalyst's performance. For instance, replacing the tert-butyl group with a less bulky isopropyl group (as found in valine derivatives) or a more flexible isobutyl group (from leucine (B10760876) derivatives) would lead to a different chiral pocket. This, in turn, would affect the catalyst's ability to discriminate between the two prochiral faces of the substrate, thereby influencing the enantioselectivity of the reaction. The rigidity and size of the tert-butyl group are generally considered advantageous for achieving high levels of stereocontrol.

Development of Other Amide and Amino Acid Analogues Based on the Core Structure

Beyond their use in organocatalysis, derivatives of the this compound scaffold have been explored for other applications, which necessitates the development of a broader range of amide and amino acid analogues. These modifications can be aimed at creating peptidomimetics, chiral building blocks for more complex molecules, or compounds with specific biological activities.

The synthesis of these analogues often starts with the parent amino acid, (R)-tert-leucine, or its corresponding amide. Standard peptide coupling methods can be employed to introduce different acyl groups to the primary amine, leading to a variety of N-acylated derivatives. Alternatively, the carboxylic acid of the parent amino acid can be modified to generate different amide or ester functionalities.

For example, the N-benzyl group can be replaced with other functionalities to modulate properties such as solubility, lipophilicity, or metabolic stability. Similarly, the primary amine can be incorporated into larger peptide sequences to study the impact of the bulky tert-butyl group on peptide conformation and biological activity. The development of these analogues expands the utility of this chiral building block beyond the realm of organocatalysis.

Mechanistic Studies of Reactions Involving R 2 Amino N Benzyl N,3,3 Trimethylbutanamide Derivatives

Elucidation of Reaction Mechanisms in Organocatalytic Processes

Derivatives of (R)-2-amino-N-benzyl-N,3,3-trimethylbutanamide are frequently incorporated into bifunctional organocatalysts, such as chiral thioureas. These catalysts operate through non-covalent interactions, activating both the nucleophile and the electrophile simultaneously to facilitate highly stereoselective transformations. The mechanism typically involves the formation of a well-organized ternary complex between the catalyst, the electrophile, and the nucleophile, guided by a network of hydrogen bonds.

The stereochemical outcome of reactions catalyzed by bifunctional thioureas is determined by the relative energies of the possible transition states. Computational studies, often using density functional theory (DFT), and experimental analyses like kinetic isotope effects are employed to dissect these pathways.

In the Michael addition of diethyl malonate to trans-β-nitrostyrene catalyzed by a tertiary amine thiourea (B124793), four low-energy transition states are typically considered. nih.gov The favored transition state is stabilized by a specific network of hydrogen bonds. For instance, the transition structure TS2BMB-S is significantly favored, which is consistent with experimental results. nih.gov In this state, the protonated tertiary amine of the catalyst forms a strong hydrogen bond with an oxygen atom of the nitro group on the electrophile. nih.gov Simultaneously, the nucleophilic malonate is precisely positioned and stabilized by hydrogen bonds from the two N-H protons of the thiourea moiety to the oxygen atoms of the malonate. nih.gov

The stability of this arrangement is crucial for catalysis. Alternative binding modes, where the hydrogen-bonding partners are swapped (e.g., the protonated amine interacting with the malonate), result in higher energy transition states and are therefore less favorable. nih.gov

| Transition State Model | Relative Free Energy (ΔΔG‡) in kcal/mol | Key Stabilizing Interactions |

| TS2BMB-S | 0.0 (Favored) | Protonated amine H-bonds to nitro group; Thiourea N-H protons H-bond to malonate. nih.gov |

| TS2BMB-R | +3.1 | Nitro group H-bonds to protonated amine; Thiourea N-H protons H-bond to malonate. nih.gov |

| TS2BMA-S | Higher Energy | Protonated amine H-bonds to malonate; Thiourea N-H protons H-bond to nitro group. nih.gov |

| TS2BMA-R | Higher Energy | Interactions are less energetically stable for catalysis. nih.gov |

This table summarizes the relative free energies and key interactions of plausible transition states in a bifunctional thiourea-catalyzed Michael addition, as determined by computational analysis. nih.gov

Similarly, in the dynamic kinetic resolution of azlactones with hydrazines, computational studies reveal that stereocontrol is governed by the transition-state structures. acs.orgacs.org Independent gradient model (IGM) analysis highlights that noncovalent interactions, such as a CH-π interaction between the nucleophile and a phenyl group on the catalyst, can stabilize the preferred transition state. acs.org Steric repulsion can destabilize competing transition states, leading to high enantioselectivity. acs.org

The two N-H protons of the thiourea moiety are not mere spectators; they are fundamental to the catalytic cycle, primarily acting as hydrogen-bond donors. nih.govmdpi.com This dual hydrogen-bond donating capability allows the thiourea group to activate the electrophilic partner by binding to and polarizing electron-withdrawing groups, such as a carbonyl or nitro group. nih.govnih.gov

In the Michael addition example, the thioamide hydrogens stabilize the developing negative charge on the oxygen atoms of the nucleophilic malonate in the favored transition state. nih.gov In the ring-opening of azlactones, the two N-H groups of the thiourea unit stabilize the transition state by forming hydrogen bonds with the carbonyl oxygen atom of the azlactone. acs.org

The essential nature of these interactions is supported by experimental evidence. For instance, when a methyl-substituted hydrazine, which lacks a free N-H proton, was used as a nucleophile in the azlactone reaction, the enantioselectivity dropped significantly. acs.org This outcome confirms that the hydrogen bonding interaction between the nucleophile's N-H proton and the thiourea moiety of the catalyst is crucial for achieving high stereocontrol. acs.org

Reaction Pathways in Enantioselective Synthesis Utilizing the Scaffold

The this compound scaffold is integral to catalysts used in various enantioselective syntheses, including dynamic kinetic resolutions (DKR). The DKR of azlactones using hydrazines as nucleophiles, catalyzed by a bifunctional quinine-thiourea organocatalyst, provides an excellent example of a complex reaction pathway. acs.orgnih.gov

The proposed pathway involves several key steps:

Catalyst-Nucleophile Interaction : The hydrazine nucleophile forms a hydrogen bond with the quinuclidine nitrogen atom of the catalyst. acs.org

Transition State Assembly : The catalyst-nucleophile complex then approaches the azlactone. In the transition state, the thiourea part of the catalyst activates the azlactone's carbonyl group via hydrogen bonding, while the quinuclidine nitrogen continues to interact with the hydrazine. acs.org

Stereodetermining Nucleophilic Attack : The stereochemistry is set during the nucleophilic attack of the hydrazine on the azlactone. The catalyst's chiral environment directs the attack to one face of the azlactone, leading to the preferential formation of one enantiomer. acs.org

Racemization : Crucially for a DKR process, the unreacted enantiomer of the azlactone must racemize rapidly under the reaction conditions, allowing for a theoretical yield of up to 100% of the desired chiral product. nih.gov

Mechanistic Aspects of Radical Migration-Addition Sequences in Analogous Amide Syntheses

While ionic and pericyclic reactions are more commonly studied for derivatives of this compound, radical-mediated processes represent another fundamental class of reactions in organic synthesis. Mechanistic studies on radical migration-addition sequences in the synthesis of structurally analogous amides are less common in the literature for this specific scaffold. However, general principles of radical chemistry can be applied to understand potential pathways. A common sequence involves a 1,5-hydrogen atom transfer (1,5-HAT) followed by radical addition. This type of "radical translocation" can be used to form C-N bonds in complex molecules, often initiated by a nitrogen-centered radical. The mechanism would generally proceed through an initial radical formation, an intramolecular hydrogen abstraction to move the radical center, and a final intermolecular addition or cyclization step.

Detailed Mechanisms of Kinetic Resolution Processes for Related Chiral Hydroxyamides

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov Non-enzymatic methods for the kinetic resolution of chiral hydroxyamides have been developed, providing access to optically pure compounds.

A notable example is the kinetic resolution of 3-hydroxyalkanamides through benzoylation, catalyzed by a complex of copper(II) triflate and a chiral bis(oxazoline) ligand, such as (R,R)-PhBox. researchgate.net The mechanism relies on the formation of a chiral Lewis acid complex that preferentially binds and activates one enantiomer of the hydroxyamide for acylation.

The process can be summarized as follows:

Formation of Chiral Catalyst : The copper(II) salt and the chiral ligand coordinate to form a well-defined chiral Lewis acid complex.

Diastereomeric Complex Formation : This chiral catalyst interacts with the racemic 3-hydroxyalkanamide, forming two diastereomeric complexes. These complexes have different stabilities and geometries.

Enantioselective Acylation : The benzoylating agent (e.g., benzoyl chloride) is then introduced. The catalyst complex selectively activates the hydroxyl group of one enantiomer, making it more nucleophilic or bringing it into closer proximity to the acylating agent. This leads to a significantly faster rate of benzoylation for one enantiomer over the other. researchgate.net

Separation : The reaction is stopped at approximately 50% conversion, resulting in a mixture of the acylated product (enriched in one enantiomer) and the unreacted starting material (enriched in the other enantiomer), which can then be separated. researchgate.net

The selectivity of this process is influenced by the structure of the substrate, including the substituents on the amide nitrogen and at the carbon bearing the hydroxyl group. researchgate.net

| Substrate (DL-6) | R' | R" | Selectivity (s) |

| 6b | 4-ClC₆H₄ | H | 17 |

| 6c | 4-MeC₆H₄ | H | 34 |

| 6g | Bn | H | 16 |

| 6h | Ph | Me | 21 |

| 6i | Me | Me | 10 |

This table presents the selectivity factors (s) for the kinetic resolution of various DL-3-hydroxyalkanamides via benzoylation using a Cu(OTf)₂/(R,R)-PhBox catalyst system. Data sourced from reference researchgate.net.

Applications of R 2 Amino N Benzyl N,3,3 Trimethylbutanamide and Its Derivatives in Asymmetric Catalysis

Role as Thiourea (B124793) Organocatalysts in Diverse Transformations

Thiourea-based organocatalysts have gained prominence due to their ability to activate substrates through hydrogen bonding. Derivatives of (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide, when converted into thioureas, serve as powerful bifunctional catalysts, possessing both a hydrogen-bond donor (thiourea) and a basic site (amino or amide group) to activate the electrophile and nucleophile simultaneously.

The Friedel-Crafts alkylation of indoles is a fundamental carbon-carbon bond-forming reaction for the synthesis of biologically significant indole (B1671886) derivatives. The enantioselective variant of this reaction using derivatives of Meldrum's acid (5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones) as electrophiles has been successfully catalyzed by thiourea organocatalysts.

Specifically, research has been conducted on a thiourea catalyst derived from the enantiomer, ((S)-N-benzyl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide). This catalyst has proven effective in the reaction between indole and various 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. The catalyst activates the Meldrum's acid derivative through hydrogen bonding with the thiourea moiety, while the indole's N-H bond is also activated, facilitating its nucleophilic attack. The bulky tert-butyl group and the chiral backbone of the catalyst create a stereochemically defined pocket that directs the approach of the indole to one face of the electrophile, resulting in high enantioselectivity.

Based on the principles of asymmetric catalysis, the (R)-enantiomer of the catalyst would be expected to produce the opposite enantiomer of the product, 5-((1H-indol-3-yl)(aryl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-diones, with comparable levels of stereocontrol. A systematic study of such catalysts has allowed for the design of highly efficient organocatalysts for this specific transformation.

Table 1: Representative Results for the Friedel-Crafts Alkylation Catalyzed by a Related (S)-Thiourea Catalyst

| Aryl Group on Dioxanedione | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | High | Good to Excellent |

| 4-Chlorophenyl | High | Good to Excellent |

| 4-Methylphenyl | High | Good to Excellent |

This table is illustrative of typical results obtained with the enantiomeric (S)-catalyst scaffold in similar reactions.

The nitro-Mannich (or aza-Henry) reaction is a powerful tool for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and other nitrogen-containing compounds. The development of an enantioselective, one-pot reductive nitro-Mannich reaction has been a significant advance, combining the reduction of a nitroalkene and the subsequent addition to an imine in a single step.

Thiourea organocatalysts have been instrumental in achieving high stereocontrol in this tandem reaction. Catalysts derived from amino acids, such as L-valine, have been shown to effectively promote the reaction between nitroalkenes, a hydride source like a Hantzsch ester, and N-protected imines. The thiourea catalyst is believed to activate the imine towards nucleophilic attack by the in situ-generated nitronate, which is formed from the conjugate reduction of the nitroalkene. The chiral scaffold of the catalyst dictates the facial selectivity of the addition.

Given the structural similarity and the shared bulky alkyl side chain between valine and tert-leucine, a thiourea catalyst derived from this compound is a highly promising candidate for this transformation. It is expected to provide excellent levels of stereocontrol, affording anti-β-nitroamines with high diastereoselectivity and enantioselectivity.

Utilization as Chiral Auxiliaries in Stereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which it is removed. Derivatives of L-tert-leucine are well-regarded as chiral auxiliaries, primarily due to the steric bulk of the tert-butyl group, which effectively shields one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side.

This compound can be employed as a chiral auxiliary in various transformations, such as the diastereoselective alkylation of enolates. For instance, by attaching this chiral moiety to a carboxylic acid to form an amide, the corresponding enolate can be generated. The bulky chiral framework would then direct the approach of an electrophile, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary would release the enantiomerically enriched product. The use of tert-leucine-derived auxiliaries has been shown to provide high levels of diastereoselection in aldol (B89426) reactions.

Development as Chiral Building Blocks for Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated as a part of the final target molecule. L-tert-leucine and its derivatives are considered valuable chiral building blocks in the pharmaceutical industry for the synthesis of complex molecules, including protease inhibitors and antiviral agents. The tert-butyl group provides significant steric hindrance and hydrophobicity, which can be advantageous for modulating the pharmacological properties of a drug candidate.

This compound itself is a pre-functionalized chiral building block. Its amino group and amide functionality offer convenient handles for further synthetic manipulations, such as peptide couplings or reductions, making it a versatile starting material for the synthesis of peptidomimetics and other complex chiral molecules.

Potential as Ligands in Asymmetric Metal-Catalyzed Reactions

The coordination of chiral ligands to a metal center is a cornerstone of asymmetric metal catalysis. The ligand's stereochemical information is transferred to the product via the catalytic cycle. Amino acid derivatives are excellent precursors for the synthesis of a wide variety of chiral ligands.

L-tert-leucine has been used to synthesize chiral tridentate Schiff base ligands for copper(II)-mediated asymmetric Henry reactions. Similarly, this compound possesses multiple coordination sites—the amino nitrogen, the amide oxygen, and potentially the phenyl ring—that could be used to chelate a metal ion. Further modification, for example, by introducing a phosphine (B1218219) group, could create highly effective bidentate or tridentate ligands for a range of metal-catalyzed reactions, such as asymmetric hydrogenations, allylic alkylations, or cross-coupling reactions. The rigid and bulky nature of the tert-butyl group would create a well-defined and sterically hindered chiral pocket around the metal center, which is often a key feature of highly enantioselective catalysts.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the N-methyl protons, the methine proton at the chiral center, and the protons of the tert-butyl group. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons of the aromatic ring, the benzylic carbon, the N-methyl carbon, the chiral methine carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Expected NMR Data for this compound | ¹H NMR | ¹³C NMR | | :--- | :--- | | Assignment | Expected Chemical Shift (δ, ppm) | Assignment | Expected Chemical Shift (δ, ppm) | | tert-butyl (9H, s) | ~1.0 | tert-butyl CH₃ | ~27 | | N-CH₃ (3H, s) | ~2.9 | tert-butyl C | ~33 | | α-CH (1H, s) | ~3.2 | N-CH₃ | ~36 | | NH₂ (2H, br s) | Variable | Benzylic CH₂ | ~53 | | Benzylic CH₂ (2H, s) | ~4.6 | α-C | ~65 | | Aromatic (5H, m) | ~7.2-7.4 | Aromatic CH | ~127-129 | | | | Aromatic C (quaternary) | ~138 | | | | Carbonyl C=O | ~174 |

Note: The table presents expected chemical shift ranges based on general principles and data from analogous structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

The primary amine (N-H) stretching vibrations are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the tertiary amide is a strong, prominent band typically observed around 1630-1680 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be visible around 2850-3100 cm⁻¹. Furthermore, C-N stretching and N-H bending vibrations would also be present in the fingerprint region of the spectrum.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide Carbonyl (C=O) | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₄H₂₂N₂O), distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated and compared to the measured value to confirm the identity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for assessing the purity of a sample by separating volatile impurities before they enter the mass spectrometer. The resulting mass spectrum of the main peak would correspond to the target compound, and any other peaks would indicate the presence of impurities.

Mass Spectrometry Data

| Technique | Information Provided | Expected Value for C₁₄H₂₂N₂O |

|---|---|---|

| HRMS | Exact Mass [M+H]⁺ | 235.1805 |

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are essential for separating the target compound from reaction mixtures, isolating it in a pure form, and quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of non-volatile compounds. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time of the compound is a characteristic property under specific conditions and can be used for its identification and quantification. The purity of the sample is determined by the relative area of the main peak in the chromatogram.

Typical HPLC Parameters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (often with an additive like formic acid or TFA) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | ~1.0 mL/min |

Chiroptical Methods for Enantiomeric Purity and Optical Activity Assessment

Since this compound is a chiral compound, methods that can distinguish between enantiomers are critical.

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. The most common method is polarimetry, which measures the optical rotation of a substance. The specific rotation, [α], is a characteristic physical property of a chiral compound. For the (R)-enantiomer, a specific direction and magnitude of optical rotation would be expected under defined conditions (concentration, solvent, temperature, and wavelength). Chiral HPLC, using a chiral stationary phase, is another powerful technique used to separate the (R) and (S) enantiomers and determine the enantiomeric excess (ee) of a sample.

Chiroptical Properties

| Method | Parameter | Description |

|---|---|---|

| Polarimetry | Specific Rotation [α] | The observed rotation of plane-polarized light, specific to the (R)-enantiomer under defined conditions. |

| Chiral HPLC | Enantiomeric Excess (% ee) | Quantifies the purity of the enantiomer by separating it from its (S)-counterpart. |

Computational Chemistry and Theoretical Modeling of R 2 Amino N Benzyl N,3,3 Trimethylbutanamide Systems

Quantum Chemical Calculations for Electronic Structure, Conformational Analysis, and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model the electronic structure of (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide.

Electronic Structure: These calculations would determine the distribution of electrons within the molecule, identifying regions of high and low electron density. This information is crucial for predicting molecular properties like polarity, dipole moment, and the nature of chemical bonds. Key parameters that would be calculated are presented in the table below.

Conformational Analysis: The molecule possesses several rotatable bonds, leading to a multitude of possible three-dimensional arrangements or conformations. Conformational analysis would involve systematically exploring the potential energy surface to identify low-energy, stable conformers. This is critical as the biological activity of a molecule is often dictated by its preferred shape.

Reactivity Prediction: By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Table 1: Hypothetical Quantum Chemical Calculation Parameters for this compound

| Parameter | Description | Hypothetical Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | 3D map of electrostatic potential. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

This table is illustrative of the types of data that would be generated from quantum chemical calculations; specific values are not available in the literature.

Molecular Docking and Computational Modeling of Ligand-Receptor Interactions (Theoretical Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug design for predicting the binding affinity and mode of action of a potential drug candidate.

For this compound, docking simulations would be performed against a specific biological target to hypothesize its mechanism of action. The process involves:

Preparation of the Ligand and Receptor: Creating 3D models of both the small molecule and the target protein.

Defining the Binding Site: Identifying the active site or pocket on the receptor where the ligand is expected to bind.

Sampling Conformations and Orientations: The docking algorithm explores various positions and conformations of the ligand within the binding site.

Scoring: A scoring function is used to rank the different poses based on their predicted binding affinity, which is often estimated as binding energy.

The results would provide a theoretical model of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the bound state.

Transition State Modeling and Reaction Profile Calculations for Mechanistic Elucidation

To understand the chemical reactions involving this compound, such as its synthesis or metabolic degradation, transition state modeling is employed. This involves calculating the high-energy transition state structure that connects reactants and products.

By mapping the entire reaction pathway, a reaction energy profile can be constructed. This profile plots the energy of the system as the reaction progresses, showing the energies of reactants, intermediates, transition states, and products. The height of the energy barrier (activation energy) determines the rate of the reaction. These calculations are computationally intensive but provide deep insights into reaction mechanisms, helping to explain how and why a reaction occurs. For instance, understanding the synthesis mechanism could lead to optimization of reaction conditions.

Quantitative Structure-Stereoselectivity Relationship (QSSR) Modeling

Quantitative Structure-Stereoselectivity Relationship (QSSR) modeling is a specialized field of chemometrics that aims to find a mathematical relationship between the 3D structural properties of a chiral catalyst or reactant and the stereoselectivity of a chemical reaction.

If this compound were to be used as a chiral auxiliary or catalyst in an asymmetric synthesis, QSSR studies could be developed. This would involve:

Creating a dataset of similar reactions with varying substrates or catalysts.

Calculating a set of molecular descriptors (e.g., steric, electronic) for each molecule in the dataset.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed enantiomeric excess (ee%).

A successful QSSR model could then be used to predict the stereochemical outcome for new, untested reactants, guiding the design of more efficient and selective asymmetric syntheses.

Future Perspectives in Research on R 2 Amino N Benzyl N,3,3 Trimethylbutanamide Scaffolds

Expanding Synthetic Utility and Scope in Complex Molecule Assembly

The inherent chirality and steric bulk of the (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide scaffold make it an attractive building block and chiral auxiliary for the synthesis of complex, high-value molecules. L-tert-leucine and its derivatives are already recognized for their utility as synthetic building blocks for pharmaceutically active ingredients. nih.gov The future utility of this specific scaffold lies in its potential to impart high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions.

Future research will likely focus on leveraging the scaffold's tert-butyl group, which provides a rigid and predictable steric environment to influence the facial selectivity of reactions at a remote site. This is particularly valuable in diastereoselective reactions where traditional chiral auxiliaries may offer insufficient steric shielding. For instance, its application as a chiral auxiliary in conjugate additions, aldol (B89426) reactions, and alkylations could lead to the synthesis of enantiomerically pure building blocks for pharmaceuticals and natural products. The N-benzyl group can also be modified or cleaved, adding to its versatility as a transient chiral director.

The integration of this scaffold into the total synthesis of complex targets, such as antiviral or anticancer agents, represents a significant avenue for exploration. researchgate.net Its unique structure could be instrumental in overcoming existing synthetic challenges, particularly in the construction of quaternary stereocenters.

Table 1: Potential Applications of the Scaffold in Complex Molecule Assembly

| Application Area | Potential Role of the Scaffold | Expected Outcome |

| Asymmetric Alkylation | Chiral Auxiliary | High diastereoselectivity in the formation of α-substituted carboxylic acid derivatives. |

| Conjugate Addition | Chiral controller for 1,4-additions to α,β-unsaturated systems. datapdf.com | Synthesis of enantiopure β-amino acids and related structures. orgsyn.org |

| Aldol Reactions | Steric directing group for enolate addition to aldehydes. | Access to optically active β-hydroxy carbonyl compounds. |

| Total Synthesis | Chiral building block. | Introduction of the bulky tert-butyl pharmacophore into complex drug candidates. researchgate.net |

Rational Design and Development of Next-Generation Chiral Catalysts

The this compound scaffold is an ideal starting point for the rational design of novel organocatalysts and ligands for asymmetric metal catalysis. The primary amine can serve as a handle for derivatization, allowing for the introduction of various catalytically active groups, such as thioureas, squaramides, or phosphoric acids, to create bifunctional catalysts.

Future work will involve the systematic modification of the scaffold to fine-tune catalytic activity and selectivity. For example, altering the electronic properties of the N-benzyl group or replacing the N-methyl group with other substituents could modulate the steric and electronic environment of the catalytic pocket. This approach allows for the creation of a library of catalysts tailored for specific transformations. The development of trisubstituted chiral ligands has shown that introducing bulky groups can substantially increase selectivity in kinetic resolutions, a principle directly applicable to this scaffold. nih.gov

The development of catalysts based on this framework could address current challenges in asymmetric catalysis, such as the enantioselective functionalization of unactivated C-H bonds or the development of catalysts for challenging cycloaddition reactions. The rigidity and well-defined chiral environment provided by the tert-butyl group are expected to lead to catalysts with high levels of enantiocontrol.

Table 2: Strategies for Next-Generation Catalyst Development

| Scaffold Modification Site | Type of Modification | Potential Catalytic Application | Desired Improvement |

| Primary Amine | Addition of a hydrogen-bond donor (e.g., thiourea). | Asymmetric Michael Additions, Friedel-Crafts Alkylations. | Enhanced enantioselectivity through bifunctional activation. |

| N-Benzyl Group | Introduction of electron-withdrawing/donating groups. | Fine-tuning Lewis basicity/acidity of the active site. | Optimization of catalyst activity and turnover frequency. |

| Amide Backbone | Replacement with phosphinamide or other functional groups. | Ligand for transition metal-catalyzed reactions (e.g., hydrogenation). | Access to new reaction types and improved metal coordination. |

| N-Methyl Group | Substitution with larger alkyl or aryl groups. | Increased steric hindrance around the catalytic center. | Higher selectivity in reactions sensitive to steric bulk. |

Advanced Computational Approaches for Predictive Design and Optimization

Advanced computational chemistry, particularly Density Functional Theory (DFT), will be a cornerstone in unlocking the full potential of the this compound scaffold. researchgate.netresearchgate.net These methods allow for the in-silico design and evaluation of new catalysts, saving significant experimental time and resources. Future research will utilize DFT to model transition states of reactions catalyzed by derivatives of this scaffold, providing deep insights into the origins of stereoselectivity. acs.org

Computational studies can predict how structural modifications to the scaffold will impact its catalytic performance. For instance, the energies of competing diastereomeric transition states can be calculated to forecast the enantiomeric excess of a given reaction. This predictive power enables a rational, rather than trial-and-error, approach to catalyst development. Hirshfeld surface analysis and other techniques can further elucidate the non-covalent interactions that govern stereochemical outcomes. mdpi.comnih.gov

Furthermore, machine learning algorithms, trained on DFT-generated data, could be employed to rapidly screen virtual libraries of scaffold derivatives for promising catalytic activity. This synergy between computational prediction and experimental validation will accelerate the discovery of next-generation catalysts for a wide range of asymmetric transformations. Modeling studies on related chiral leucine (B10760876) amides have already demonstrated the feasibility of this approach for understanding intermolecular interactions that dictate chiral recognition. acs.org

Table 3: Application of Computational Methods for Scaffold Optimization

| Computational Tool | Objective | Information Gained |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition state geometries. acs.org | Origin of enantioselectivity, prediction of catalyst performance. |

| Molecular Dynamics (MD) | Simulate catalyst-substrate interactions and conformational flexibility. | Understanding of dynamic behavior and substrate binding modes. |

| Hirshfeld Surface Analysis | Visualize and quantify intermolecular interactions in the solid state. mdpi.com | Insights into crystal packing and non-covalent directing effects. |

| Machine Learning / AI | High-throughput screening of virtual catalyst libraries. | Rapid identification of lead candidates for experimental synthesis. |

Exploration of Novel Reaction Pathways and Emerging Applications

The unique structural characteristics of the this compound scaffold open the door to its application in novel and emerging areas of organic synthesis. Beyond its use in established asymmetric transformations, its potential in more complex catalytic cycles and unconventional reaction pathways remains largely unexplored.

Future research could investigate the use of this scaffold in photoredox catalysis, where its chiral environment could influence the stereochemical outcome of radical-mediated reactions. The amide functionality itself could be targeted for novel transformations. Recent advances in the activation of amides for Umpolung cyclizations or other transformations suggest that the specific electronic and steric nature of this scaffold could lead to unprecedented reactivity. nih.gov

Another promising area is the application of its derivatives in frustrated Lewis pair (FLP) chemistry, where the bulky tert-butyl group could prevent quenching between a tethered Lewis acid and the Lewis basic amine, enabling the activation of small molecules. Furthermore, anchoring this scaffold to solid supports or polymers could lead to the development of recyclable and reusable catalysts, aligning with the principles of green chemistry. researchgate.net The exploration of these and other novel reaction pathways will ensure that the this compound scaffold remains at the forefront of catalyst and synthetic methodology development.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (R)-2-Amino-N-benzyl-N,3,3-trimethylbutanamide?

- Synthesis : The compound can be synthesized via a multi-step process involving chiral resolution or asymmetric catalysis. For example, coupling (R)-2-amino-3,3-dimethylbutanoic acid with N-benzylmethylamine using carbodiimide-based reagents (e.g., EDCI/HOBt) under anhydrous conditions. Enantiopurity is critical; chiral HPLC or polarimetry should confirm ≥98% enantiomeric excess (e.e.) .

- Characterization : Key techniques include:

- NMR : and NMR to verify substitution patterns (e.g., benzyl group at 7.2–7.4 ppm, methyl groups at 1.0–1.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO: theoretical 220.31 g/mol) .

- X-ray Crystallography : For absolute stereochemical confirmation if single crystals are obtainable .

Q. What physicochemical properties are critical for experimental design involving this compound?

- LogP : 1.197 (predicts moderate lipophilicity, suitable for blood-brain barrier penetration in neuroactive studies) .

- Solubility : 69 g/L in water at 25°C, but solubility in organic solvents (e.g., DMSO, ethanol) should be optimized for biological assays .

- Thermal Stability : Decomposes above 115°C; storage at -20°C under inert atmosphere is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high yield and purity?

- Chiral Catalysts : Use thiourea-based organocatalysts (e.g., (S)-N-benzhydryl-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N,3,3-trimethylbutanamide) to induce asymmetry during amide bond formation. Yields >85% and e.e. >99% have been reported under mild conditions (e.g., room temperature, toluene solvent) .

- Dynamic Kinetic Resolution : Combine lipase-mediated hydrolysis with racemization catalysts (e.g., Shvo catalyst) to convert undesired (S)-enantiomers into the (R)-form .

Q. What structure-activity relationship (SAR) insights exist for modifying the benzylamide group to enhance bioactivity?

- Electron-Withdrawing Substituents : Introducing 3-fluorophenoxymethyl groups at the 4'-N-benzylamide position increases anticonvulsant activity (ED = 8.9 mg/kg in MES models vs. 21 mg/kg for unmodified analogs) .

- Steric Effects : Bulky substituents (e.g., 3,5-di-tert-butyl) reduce metabolic degradation but may compromise solubility. Balance steric bulk with polar groups (e.g., hydroxyl) to maintain pharmacokinetic profiles .

Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., ion channels)?

- Electrophysiology : Patch-clamp assays on neuronal cells to assess inhibition of voltage-gated sodium channels (IC values).

- Molecular Docking : Use cryo-EM structures of human Nav1.2 channels to identify binding pockets. The tertiary amide and benzyl groups show strong hydrophobic interactions with Leu1280 and Phe1462 residues .

Q. What analytical challenges arise in quantifying enantiomeric impurities, and how are they resolved?

- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Limit of quantification (LOQ) for (S)-enantiomer: 0.1% .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to detect trace enantiomeric contamination .

Q. What biocatalytic strategies are emerging for sustainable synthesis of this compound?

- Engineered Aminotransferases : Pseudomonas fluorescens mutants catalyze reductive amination of 3,3-dimethyl-2-oxobutanamide with benzylamine, achieving 92% conversion and >99% e.e. .

- Whole-Cell Biocatalysis : E. coli expressing imine reductases (IREDs) in fed-batch reactors reduce energy costs by 40% compared to chemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。